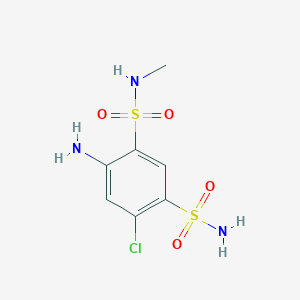

4-Amino-6-chloro-N3-méthyl-1,3-benzènedisulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

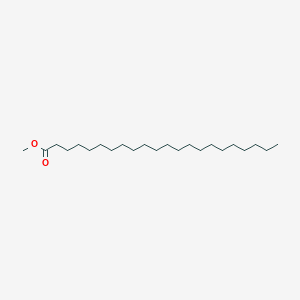

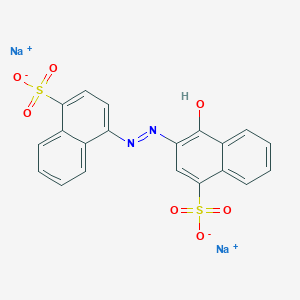

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10ClN3O4S2. This compound is characterized by the presence of amino, chloro, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications .

Applications De Recherche Scientifique

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

Target of Action

The primary target of 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide is carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in the body .

Mode of Action

4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of fluid and electrolytes in the body .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the reabsorption of bicarbonate ions in the kidneys, leading to increased excretion of bicarbonate in the urine . This can affect the body’s pH balance and fluid levels .

Pharmacokinetics

This suggests that it may be metabolized and excreted in a similar manner to other sulfonamide-based diuretics .

Result of Action

As a result of its action, 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide can lead to increased urine output (diuresis), helping to remove excess fluid from the body . This makes it potentially useful in treating conditions like hypertension and edema .

Action Environment

The action of 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide can be influenced by various environmental factors. For instance, the pH of the body can affect the activity of carbonic anhydrase and thus the efficacy of its inhibitors . Additionally, factors like diet and hydration status can influence the body’s fluid and electrolyte balance, potentially impacting the effectiveness of diuretics .

Analyse Biochimique

Biochemical Properties

4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide is known to be a carbonic anhydrase inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Cellular Effects

The compound’s role as a carbonic anhydrase inhibitor suggests that it may have significant effects on cellular processes. For instance, it could potentially influence cell function by altering pH regulation, which is crucial for various cellular processes .

Molecular Mechanism

At the molecular level, 4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide likely exerts its effects through binding interactions with carbonic anhydrase enzymes, leading to their inhibition . This inhibition could result in changes in gene expression related to pH regulation and other cellular processes .

Metabolic Pathways

Given its role as a carbonic anhydrase inhibitor, it may interact with enzymes or cofactors involved in pH regulation and bicarbonate production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide typically involves the chlorosulfonation of 3-chloroaniline followed by methylation and amination steps. The reaction conditions often include the use of chlorosulfuric acid and thionyl chloride at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

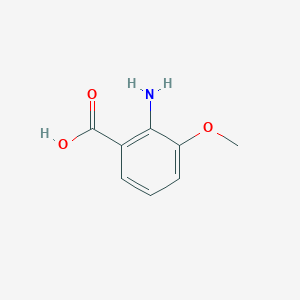

- 4-amino-6-chloro-1,3-benzenedisulfonamide

- 3-chloroaniline-4,6-disulfonamide

- 5-chloro-2,4-disulfamoylaniline

Uniqueness

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Propriétés

IUPAC Name |

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O4S2/c1-11-17(14,15)7-3-6(16(10,12)13)4(8)2-5(7)9/h2-3,11H,9H2,1H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMCYKKQJTLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-98-8 |

Source

|

| Record name | Methyclothiazide related compound A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013659988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-chloro-N-3-methyl-m-benzenedisulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5DX4FLX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.